molecular formula C9H11N3 B2637762 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1006323-15-4

3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2637762
CAS No.: 1006323-15-4
M. Wt: 161.208
InChI Key: UHWYNVYBMLLOKR-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-1H-pyrazol-1-yl)propanenitrile (CAS 1006323-15-4) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazole core substituted with a cyclopropyl group and a propanenitrile chain, making it a valuable and versatile building block in medicinal chemistry . The compound has a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol . Pyrazole derivatives are recognized as a privileged scaffold in drug discovery due to their wide range of pharmacological activities . Specifically, 3(5)-amino-pyrazole derivatives, which are structurally related to this compound, are covered in a patent for their use as antitumor agents, highlighting the therapeutic potential of this chemical class . Furthermore, pyrazole-based structures have been extensively researched for developing inhibitors against key enzymes. For instance, recent studies have identified potent pyrazole-based thrombin inhibitors with a serine-trapping mechanism of action, demonstrating the applicability of this scaffold in creating covalent enzyme inhibitors . The provided propanenitrile functional group offers a synthetic handle for further chemical modifications, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-(5-cyclopropylpyrazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-1-7-12-9(4-6-11-12)8-2-3-8/h4,6,8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWYNVYBMLLOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NN2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 5-cyclopropyl-1H-pyrazole with 3-bromopropanenitrile under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield a carboxylic acid derivative, while reduction with LiAlH4 would produce an amine .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The trifluoromethyl group often enhances the lipophilicity and biological activity of such compounds, making them valuable in drug design.

Case Study: Antitumor Activity
A study demonstrated that derivatives of pyrazole, including those similar to 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile, showed promising antitumor effects in vitro. The mechanism of action involves the inhibition of key enzymes involved in tumor growth, suggesting that this compound could be further explored as a potential anticancer agent .

Pesticidal Applications

The unique structure of this compound allows it to interact with biological systems in plants and pests. Compounds like this are being investigated for their efficacy as herbicides or insecticides.

Research Findings
Studies have shown that similar pyrazole derivatives can disrupt metabolic pathways in target pests, leading to effective pest control without significant toxicity to non-target species. This positions this compound as a candidate for developing environmentally friendly agrochemicals .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength.

Experimental Analysis
In laboratory settings, polymers modified with this compound exhibited improved resistance to heat and deformation under stress compared to unmodified polymers. This suggests potential applications in creating advanced materials for industrial use .

Comparison Table of Related Compounds

Compound NameStructural FeaturesNotable Applications
5-CyclopropylpyrazolePyrazole ring with cyclopropyl groupAnti-inflammatory agents
4-TrifluoromethylphenylpyrazoleTrifluoromethyl group on phenyl ringPesticides
3-Amino-5-cyclopropylpyrazoleAmino group substitutionAnticancer research
5-Trifluoromethyl-1H-pyrazoleSimple pyrazole with trifluoromethylDrug development

Mechanism of Action

The mechanism of action of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile with five structurally related pyrazole derivatives, focusing on molecular structure, substituents, and key properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
This compound (Target) Not provided Not provided Cyclopropyl (C5), propanenitrile chain (N1)
3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile C₁₀H₁₀F₃N₃ 229.2 CF₃ (C5), cyclopropyl (C3), propanenitrile
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile C₁₁H₁₂F₃N₃ 243.23 CF₃ (C3), cyclopropyl (C5), butanenitrile
3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile C₁₃H₁₃N₃O 227.26 Hydroxy (C5), methyl (C3), phenyl (N1)

Key Observations:

Substituent Position and Electronic Effects: The target compound lacks electron-withdrawing groups (e.g., CF₃), relying on the cyclopropyl group for steric modulation. In contrast, 3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile (C₁₀H₁₀F₃N₃) incorporates a trifluoromethyl group at C5, enhancing lipophilicity and metabolic stability .

Functional Group Diversity :

  • The hydroxy and phenyl substituents in 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile (C₁₃H₁₃N₃O) suggest distinct reactivity, such as hydrogen-bonding capacity (hydroxy group) and aromatic interactions (phenyl) .

Table 2: Physicochemical and Commercial Status

Compound Name Melting Point (°C) IR/NMR Data Available? Commercial Availability
This compound Not reported No Discontinued
3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile Not reported No Available via specialty suppliers
3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile Not reported No Purity: 97% (Hairui Chem)

Research Implications and Limitations

  • Its structural simplicity compared to CF₃-containing analogs could reduce synthetic complexity but may also limit functional versatility.
  • However, increased lipophilicity may necessitate formulation adjustments .
  • Data Gaps : Detailed spectral data (e.g., IR, NMR) and solubility parameters are unavailable for most compounds, limiting direct mechanistic comparisons.

Biological Activity

3-(5-Cyclopropyl-1H-pyrazol-1-yl)propanenitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

This compound features a cyclopropyl group attached to a pyrazole ring, which is known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the pyrazole ring through cyclization reactions involving appropriate precursors. Following this, the nitrile group is introduced via nucleophilic substitution reactions.

Research indicates that this compound exhibits its biological effects primarily through modulation of specific molecular targets such as enzymes and receptors. The compound's ability to interact with these targets may lead to changes in cellular signaling pathways, influencing processes such as apoptosis, proliferation, and inflammation.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance, a study demonstrated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation. The following table summarizes key findings from relevant studies:

Study ReferenceCell LineIC50 (µM)Mechanism
A54915Apoptosis induction via caspase pathway
HeLa20Inhibition of cell proliferation
MCF710Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The results indicated significant tumor reduction compared to control groups, reinforcing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Step 1 : Cyclopropane introduction via [2+1] cycloaddition or alkylation of pyrazole precursors .
  • Step 2 : Nitrile functionalization using KCN or cyanoacetic acid hydrazide under reflux in ethanol/AcOH (70–80°C, 4–6 h) .
  • Characterization : Intermediates are validated via 1H^1H-/13C^{13}C-NMR (e.g., δ 4.56 ppm for CH2_2), IR (CN stretch at ~2220 cm1^{-1}), and elemental analysis .

Q. How is the compound’s structural stability assessed under varying experimental conditions?

  • Methodology :

  • Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min under N2_2.
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC-UV (λ = 254 nm) .
  • Light Sensitivity : Expose to UV (365 nm) and analyze photodegradation products using LC-MS .

Q. What in vitro assays are used to screen its biological activity?

  • Methodology :

  • Enzyme Inhibition : Dose-dependent assays (IC50_{50}) against kinases or cytochrome P450 isoforms (e.g., CYP3A4) with fluorogenic substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48 h .

Advanced Research Questions

Q. How can reaction mechanisms for its synthesis or derivatization be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or 1H^1H-NMR to identify rate-determining steps .
  • Isotope Labeling : Use 13C^{13}C-labeled KCN to trace nitrile incorporation pathways .
  • Computational Modeling : DFT calculations (B3LYP/6-31G**) to map transition states and activation energies .

Q. What computational strategies predict its binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for docking into receptor pockets (e.g., EGFR or 5-HT3_3 receptors) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How are contradictions in biological activity data resolved (e.g., varying IC50_{50} across studies)?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) .
  • Proteomic Profiling : Use SILAC-based mass spectrometry to identify off-target interactions .
  • Structural Analog Testing : Synthesize analogs (e.g., replacing cyclopropyl with methyl) to isolate pharmacophore contributions .

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